Rokitamycin
Descripción general
Descripción
Rokitamycin is a macrolide antibiotic synthesized from strains of Streptomyces kitasatoensis . It is used to treat infections caused by Gram-positive bacteria, Enterococcus faecalis, Enterococcus faecius, H. influenzae, Neisseria gonorrhoeae, Moraxella catarrhalis, and Bacteroides fragilis .
Synthesis Analysis
Rokitamycin is a synthetic analogous of macrolides . A recent study aimed at developing new swellable dextrin-based nanohydrogels for the topical delivery of rokitamycin . The nanohydrogels were prepared from two types of cross-linked polymers obtained by using β-cyclodextrin or Linecaps .Molecular Structure Analysis
Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .Chemical Reactions Analysis
While specific chemical reactions involving Rokitamycin are not detailed in the sources, it’s known that Rokitamycin is a synthetic analogous of macrolides .Physical And Chemical Properties Analysis
Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .Aplicaciones Científicas De Investigación
Antibacterial Activity and Efficacy
Rokitamycin, a macrolide antibiotic, exhibits significant antibacterial activity. It demonstrates a high level of efficacy against various bacterial strains, including Helicobacter pylori, with rapid kill kinetics and pronounced morphological alterations observed in the bacteria (Brenciaglia, Fornara, Scaltrito, & Braga, 1996). Additionally, its comparative effectiveness against macrolide-resistant strains like Staphylococcus aureus and Streptococcus pyogenes, alongside its resistance to inducing bacterial resistance, marks it as a unique therapeutic agent (Yamashita & Kinoshita, 1997).
Clinical Applications in Pediatrics and Odontostomatology
Rokitamycin has seen use in pediatric treatments, particularly in cases of infections in patients with underlying diseases. It has shown excellent responses, highlighting its potential in pediatric medicine (Yanagawa, Fujita, & Hayakawa, 1988). Furthermore, its efficacy in odontostomatology, particularly in treating acute infective processes, has been substantiated through clinical studies (Fornaseri, Carbone, Giangrandi, Giordano, & Mortellaro, 1997).
Improvement in Antiamoebic Activity
Research has indicated the potential of rokitamycin in improving antiamoebic activity, particularly against Acanthamoeba castellanii, an opportunistic protozoan. The use of chitosan microspheres as carriers for rokitamycin has shown to enhance its efficacy and prolong its antiamoebic activity, suggesting its utility in treating systemic and topical infections caused by Acanthamoeba (Rassu, Gavini, Mattana, & Giunchedi, 2008).
In Vitro Effectiveness Against Acanthamoeba castellanii
Further reinforcing its potential against Acanthamoeba castellanii, rokitamycin has demonstrated in vitro effectiveness, inhibiting trophozoite growth in dose- and time-dependent ways. Notably, its combination with chlorpromazine or amphotericin B enhanced their activities, indicating potential for development of new anti-Acanthamoeba compounds (Mattana et al., 2004).
Bacterial Resistance Patterns
Rokitamycin's unique structure as a 16-membered ring macrolide imparts distinct resistance patterns compared to 14- and 15-membered ring macrolides. Its higher hydrophobicity, cohesive ribosomal binding, and longer post-antibiotic effect contribute to its activity on strains harboring specific resistance genes (Braga, 2002).
Pharmacokinetics in Specific Conditions
The pharmacokinetics of rokitamycin have been studied in patients with liver cirrhosis, indicating no impairment in these patients. This suggests that dosage adjustments may not be necessary for patients with compensated liver cirrhosis, providing valuable information for clinical applications (Orlando, Fragasso, Benvenuti, & Okolicsànyi, 1991).
Nanohydrogels for Topical Delivery
Innovative research into dextrin-based nanohydrogels for the topical delivery of rokitamycin has shown promising results. These nanohydrogels offer a sustained and controlled release of rokitamycin at skin pH levels, highlighting potential applications for topical treatment of infections (Tannous et al., 2022).
Suppression of Lethality in Murine Model
Rokitamycin's efficacy extends to animal models, where it has been shown to suppress lethality in a murine model of Escherichia coli O157:H7 infection. This suggests its potential use in treating infections caused by this strain (Hiramatsu et al., 2003).
Safety And Hazards
Rokitamycin has some adverse effects including gastrointestinal discomfort, nausea, vomiting, epigastric pain, liver function abnormalities, eosinophilia, skin rashes, exanthema, urticaria, and blurred vision . It’s contraindicated in individuals with hypersensitivity to rokitamycin and precautions should be taken in cases of biliary occlusion, liver disease, and concurrent use of ergotamine or carbamazepine .
Direcciones Futuras
Research is being conducted to develop new drug carriers for the delivery of antibiotics like Rokitamycin . One such study developed new swellable dextrin-based nanohydrogels for the topical delivery of Rokitamycin . These nanohydrogels showed promise for the delivery of Rokitamycin and may pave the way for the topical delivery of other macrolide antibiotics .
Propiedades
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWNRMSAPEJLS-MDWYKHENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023521 | |
Record name | Propionylleucomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rokitamycin | |
CAS RN |
74014-51-0 | |
Record name | Rokitamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rokitamycin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rokitamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13409 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propionylleucomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROKITAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.